molecular formula C21H21N3O4 B2550744 5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-N-(pyridin-4-ylmethyl)-1,4-dihydropyridine-2-carboxamide CAS No. 1021212-08-7

5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-N-(pyridin-4-ylmethyl)-1,4-dihydropyridine-2-carboxamide

Cat. No. B2550744
CAS RN: 1021212-08-7
M. Wt: 379.416
InChI Key: YOFBAMYRWSPKEB-UHFFFAOYSA-N
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Description

The compound is a complex molecule that may be related to various pharmacological activities due to the presence of a dihydropyridine core, which is often associated with calcium channel blocker activity. The methoxybenzyl and pyridinylmethyl substituents suggest potential interactions with various biological targets.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the formation of carboxylic acid moieties and carboxamides. For instance, the synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, involves the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine and subsequent reactions including methoxylation, oxidation, and bromination to yield the final product . This suggests that the synthesis of the compound would also involve multi-step reactions, possibly including halogenation, nucleophilic substitution, and amide formation.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using X-ray crystallography and spectroscopic methods. For example, the structure of 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide was determined by X-ray analysis, revealing an essentially planar methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety . This indicates that the compound may also exhibit a planar structure in part of its moieties, which could be crucial for its biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are regioselective and can be influenced by the choice of solvents and reagents. For example, the use of sodium methoxide in tetrahydrofuran and dichloromethane provided methoxypyridine carboxylic esters as main products, while the use of 4-methylbenzenethiolate anion in DMF resulted in high regioselectivity for substitution at the 6-position . These reactions highlight the importance of careful selection of reaction conditions to achieve the desired regioselectivity in the synthesis of complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be deduced from their molecular structure and substituents. For instance, the presence of a methoxy group and a carboxamide moiety suggests potential hydrogen bonding capabilities, which could affect solubility and interaction with biological targets . The dihydropyridine core is known for its role in calcium channel blocking, which could imply that the compound may have similar properties, affecting its pharmacokinetics and pharmacodynamics.

Scientific Research Applications

Biological Activity and Mechanisms

The investigation into the biological activities of compounds structurally similar to "5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-N-(pyridin-4-ylmethyl)-1,4-dihydropyridine-2-carboxamide" reveals their potential in medicinal chemistry. For instance, research on the synthesis, characterization, and cytotoxicity of pyrazole and pyrimidine derivatives indicates that these compounds exhibit notable activity against various cancer cell lines, suggesting their utility in developing anticancer therapies (Hassan, Hafez, & Osman, 2014). Such studies are crucial for understanding the underlying mechanisms of action and for guiding the design of more effective and selective therapeutic agents.

Structural and Conformational Studies

The structural and conformational aspects of compounds related to "5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-N-(pyridin-4-ylmethyl)-1,4-dihydropyridine-2-carboxamide" have also been explored. Investigations into the crystal structure and molecular conformation of solvated carboxamides have provided valuable insights into the molecular arrangements and interactions that contribute to their biological activities. Such studies, as conducted by Banerjee et al. (2002) on a solvated carboxamide with potential antineoplastic properties, underscore the importance of structural analysis in the development of pharmaceutical compounds (Banerjee et al., 2002).

properties

IUPAC Name

5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxo-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-24-13-20(28-14-16-4-3-5-17(10-16)27-2)19(25)11-18(24)21(26)23-12-15-6-8-22-9-7-15/h3-11,13H,12,14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFBAMYRWSPKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)NCC2=CC=NC=C2)OCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-N-(pyridin-4-ylmethyl)-1,4-dihydropyridine-2-carboxamide

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